4-[(3-Formyl-1H-pyrazol-1-YL)methyl]benzoic acid
CAS No.:
Cat. No.: VC15731538
Molecular Formula: C12H10N2O3
Molecular Weight: 230.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N2O3 |
|---|---|
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 4-[(3-formylpyrazol-1-yl)methyl]benzoic acid |
| Standard InChI | InChI=1S/C12H10N2O3/c15-8-11-5-6-14(13-11)7-9-1-3-10(4-2-9)12(16)17/h1-6,8H,7H2,(H,16,17) |
| Standard InChI Key | OJSNQPSXSYWQTJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CC(=N2)C=O)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with a formyl group at the 3-position, linked via a methylene bridge to a para-substituted benzoic acid. This configuration creates a planar structure with conjugated π-electrons, enhancing its ability to interact with biological targets. The formyl group (–CHO) and carboxylic acid (–COOH) moieties provide reactive sites for further chemical modifications, making it a valuable scaffold for drug development .
Physicochemical Characteristics
Key properties include:
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Solubility: Moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but poorly soluble in water.
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Stability: Stable under acidic conditions but prone to hydrolysis in strongly basic environments due to the ester-like linkage between the pyrazole and benzoic acid groups .
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Spectroscopic Data: Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals at δ 9.98 ppm (formyl proton) and δ 8.10 ppm (aromatic protons) .
Synthesis and Optimization
Laboratory-Scale Synthesis
The most common method involves a two-step reaction:
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Condensation: 3-Formyl-1H-pyrazole reacts with 4-(bromomethyl)benzoic acid in DMF using potassium carbonate as a base.
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Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions to yield the final product .
Reaction Conditions:
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Temperature: 80–100°C
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Catalyst: None required
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Yield: 70–85% after purification via column chromatography .
Industrial-Scale Production
Continuous flow reactors have been proposed to enhance scalability. Key parameters include:
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Residence Time: 30–60 minutes
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Solvent System: DMF/water (9:1 v/v)
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Purity: >95% by high-performance liquid chromatography (HPLC).
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against gram-positive and gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus (MRSA) | 16 µg/mL | |
| Escherichia coli | 32 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Mechanistic studies indicate membrane disruption via interaction with phospholipid bilayers and inhibition of dihydrofolate reductase (DHFR), a critical enzyme in bacterial folate synthesis .
Anticancer Activity
In vitro assays reveal dose-dependent cytotoxicity:
| Cancer Cell Line | IC₅₀ (48 h) | Mechanism |
|---|---|---|
| MDA-MB-231 | 12 µM | Apoptosis via caspase-3 activation |
| A549 | 18 µM | G2/M cell cycle arrest |
| HepG2 | 15 µM | Reactive oxygen species (ROS) generation |
The formyl group enhances binding to tubulin, disrupting microtubule assembly in rapidly dividing cells.
Applications in Materials Science
Polymer Synthesis
The compound serves as a monomer in polyamide synthesis, imparting thermal stability (decomposition temperature >300°C) and mechanical strength. Copolymers incorporating this monomer exhibit:
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Young’s Modulus: 2.5–3.0 GPa
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Dielectric Constant: 3.2–3.5 at 1 MHz.
Optical Materials
Conjugation with fluorescent dyes yields materials with tunable emission wavelengths (λₑₘ = 450–600 nm), suitable for organic light-emitting diodes (OLEDs).
Comparative Analysis with Analogues
Fluorinated Derivatives
4-[3-(4-Fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid shows enhanced antimicrobial potency (MIC = 8 µg/mL against MRSA) due to increased electronegativity and membrane permeability .
Methyl-Substituted Analogues
Replacing the formyl group with a methyl moiety reduces bioactivity, underscoring the critical role of the aldehyde function in target binding .
Future Directions
Drug Development
Structure-activity relationship (SAR) studies could optimize pharmacokinetic properties, such as oral bioavailability and plasma half-life. Potential modifications include:
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Prodrug Formulations: Esterification of the carboxylic acid group to improve absorption.
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Nanoparticle Encapsulation: Enhanced delivery to tumor microenvironments.
Sustainable Synthesis
Adopting biocatalytic methods using lipases or esterases may reduce reliance on toxic solvents and improve reaction green metrics .
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